molecular formula C17H14N4O B2581512 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline CAS No. 1795440-79-7

1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline

Cat. No. B2581512
CAS RN: 1795440-79-7
M. Wt: 290.326
InChI Key: YYVZIDQBNVILAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline” is a chemical compound. It is derived from the core scaffold of the antitubercular drug para-aminosalicylic acid (PAS) and is designed as a series of 1H-1,2,3-triazolylsalicylhydrazones .


Synthesis Analysis

The synthesis of this compound involves coupling with triazole and arylhydrazone moieties to furnish a single molecular architecture . The yield was 83%, with a melting point of 284–285 °C .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-1,2,3-triazole ring and a phenyl group . The 1H-1,2,3-triazole ring is essentially planar .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.1613 . Its IR spectrum shows peaks at 3438, 3280, 3058, 1625, 1609, 1581, 1518, 1245, 1142, 1077, 969, 915, 759, 690 cm −1 . The 1H NMR spectrum shows peaks at various δ (ppm) values .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-phenyl-2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(21-11-10-12-6-4-5-9-14(12)21)16-15(18-20-19-16)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVZIDQBNVILAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NNN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline

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